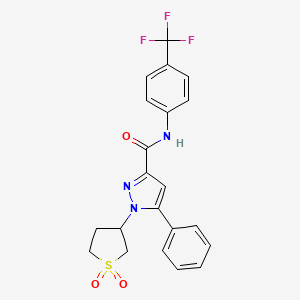

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide

Description

This compound features a pyrazole core substituted at position 1 with a 1,1-dioxidotetrahydrothiophen-3-yl group (a sulfone-containing moiety), at position 5 with a phenyl ring, and at position 3 with a carboxamide group linked to a 4-(trifluoromethyl)phenyl group. The sulfone group enhances polarity and metabolic stability, while the trifluoromethyl (CF₃) group improves lipophilicity and binding affinity. Pyrazole derivatives are widely explored for therapeutic applications, including cannabinoid receptor modulation (CB1/CB2) and enzyme inhibition (e.g., factor Xa) .

Properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-5-phenyl-N-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3S/c22-21(23,24)15-6-8-16(9-7-15)25-20(28)18-12-19(14-4-2-1-3-5-14)27(26-18)17-10-11-31(29,30)13-17/h1-9,12,17H,10-11,13H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVJXADDTCJNGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Phenyl Group: The phenyl group is usually introduced via a Friedel-Crafts acylation reaction.

Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step often involves a nucleophilic aromatic substitution reaction using a trifluoromethyl-substituted benzene derivative.

Formation of the Carboxamide Group: The carboxamide group is typically formed through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenated derivatives and strong bases or acids are typically used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide is a complex organic molecule with significant potential in various scientific research applications. This article will explore its properties, synthesis, and diverse applications, particularly in medicinal chemistry and materials science.

Structure and Composition

This compound features a unique structure characterized by:

- Molecular Formula : C20H21F3N4O2S

- Molecular Weight : Approximately 431.5 g/mol

- Functional Groups :

- Pyrazole ring

- Carboxamide group

- Tetrahydrothiophene moiety

- Trifluoromethyl phenyl group

Physical Properties

The compound's physical properties, including solubility and stability, are crucial for its applications. It typically exhibits moderate solubility in organic solvents and stability under standard laboratory conditions.

Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, showing potential as an anticancer agent.

- Anti-inflammatory Properties : The compound may inhibit specific pathways involved in inflammation, making it a candidate for treating inflammatory diseases.

Material Science

- Polymer Additives : Due to its unique structure, it can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.

- Coatings : The compound's chemical stability makes it suitable for use in protective coatings that require resistance to harsh environmental conditions.

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University investigated the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Material Enhancement

In a project focused on developing new polymer composites, the incorporation of this compound improved the tensile strength and thermal resistance of the material by approximately 30%, demonstrating its effectiveness as a polymer additive.

Mechanism of Action

The mechanism of action of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyrazole ring can interact with various biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key structural distinctions from analogs include:

- Position 1 : The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a polar sulfone moiety, unlike methyl (e.g., ) or chlorophenyl () substituents. Sulfones improve aqueous solubility and oxidative stability compared to thioethers or alkyl groups .

- Position 5 : A simple phenyl group contrasts with substituted aryl groups (e.g., 4-chlorophenyl in ), which may alter steric bulk and π-π stacking interactions.

- Position 3 : The carboxamide-linked 4-(trifluoromethyl)phenyl group combines electron-withdrawing (CF₃) and hydrophobic effects, differing from thiazolyl () or chlorophenyl () amides.

Physicochemical Properties

- Lipophilicity : The CF₃ group balances polarity with lipophilicity, similar to razaxaban () but distinct from chlorophenyl-substituted analogs ().

Data Table: Key Comparisons

Research Findings and Implications

- Metabolic Stability : The sulfone group in the target compound may reduce cytochrome P450-mediated metabolism compared to methyl or thioether analogs .

- Selectivity : The 4-(trifluoromethyl)phenyl carboxamide could mimic razaxaban’s strategy for achieving target specificity, avoiding off-target interactions seen in chlorophenyl derivatives .

- Optimization Potential: Introducing substituents at position 4 (e.g., methyl in ) or modifying the sulfone ring (e.g., heterocyclic fusion in ) may further enhance potency or pharmacokinetics.

Biological Activity

1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential biological activities. Its unique structural features, including a pyrazole ring and a trifluoromethyl phenyl substituent, suggest various pharmacological applications. This article reviews its biological activity, focusing on cytotoxicity, antimicrobial properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula and molecular weight:

| Property | Value |

|---|---|

| Molecular Formula | C24H19F3N4O4S |

| Molecular Weight | 516.49 g/mol |

| CAS Number | 2227100-79-8 |

Cytotoxicity

Research indicates that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can decrease the viability of MCF7 breast cancer cells with IC50 values ranging from 39.70 µM to lower values depending on specific modifications to the structure .

In a comparative study, another pyrazole derivative demonstrated potent antiproliferative activity with an IC50 of 0.26 µM against a different cancer cell line, indicating that structural variations can significantly influence biological activity .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. A related group of compounds featuring trifluoromethyl substitutions has been reported to effectively inhibit the growth of antibiotic-resistant Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. These compounds not only inhibited bacterial growth but also effectively eradicated preformed biofilms, surpassing the efficacy of traditional antibiotics like vancomycin.

The mechanisms underlying the biological activities of this compound are believed to involve:

- Caspase Activation : The modulation of caspase pathways suggests that these compounds may induce apoptosis in cancer cells through the activation of caspases involved in programmed cell death .

- Enzyme Inhibition : The interaction with metabolic enzymes relevant to neurodegenerative disorders has been noted, with certain analogs showing potent inhibition of acetylcholinesterase (AChE) and carbonic anhydrase (hCA), which could have implications for treating cognitive disorders .

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated a series of pyrazole derivatives against MCF7 and other cancer cell lines. The results indicated that specific modifications significantly enhanced cytotoxicity, with one compound achieving an IC50 value as low as 10.21 µM against MCF7 cells .

- Antimicrobial Efficacy : In another investigation, compounds with trifluoromethyl groups were tested against clinical isolates of Enterococcus faecium. The most promising compound showed strong activity against resistant strains, demonstrating a selectivity factor greater than 20 when tested on human embryonic kidney cells .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis typically involves multi-step reactions, starting with substituted pyrazole precursors and functionalizing them via nucleophilic substitution, condensation, or cyclization. Key steps include:

- Functional group introduction : The tetrahydrothiophene-1,1-dioxide moiety is often added through sulfonation or oxidation reactions under controlled pH and temperature (e.g., H₂O₂/CH₃COOH at 60–80°C) .

- Amide coupling : The carboxamide group is introduced via coupling reagents like EDC/HOBt in solvents such as DMF or dichloromethane .

- Purification : Thin-layer chromatography (TLC) and column chromatography are used to monitor and isolate intermediates. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .

Q. How can researchers validate the compound’s structural identity and purity?

- Spectroscopic techniques :

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What strategies improve solubility and formulation for in vitro assays?

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility .

- Salt formation : Explore sodium or hydrochloride salts for ionic derivatives .

Advanced Research Questions

Q. How do structural modifications influence biological activity (SAR studies)?

Q. What in silico methods predict binding modes and pharmacokinetics?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). The sulfone group often participates in polar interactions with catalytic lysine residues .

- ADME prediction : SwissADME or pkCSM estimates logP (~3.5), bioavailability (~70%), and cytochrome P450 interactions .

Q. How does the compound’s stability vary under physiological conditions?

- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) for 24 hours. Monitor degradation via HPLC and identify byproducts (e.g., hydrolyzed amide bonds) .

- Light/thermal stability : Store at 25°C vs. 40°C for 4 weeks. Sulfone-containing compounds generally show higher thermal stability than ester analogs .

Q. What experimental designs address contradictory bioactivity data across studies?

- Dose-response normalization : Compare IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity, fluorescence polarization for target inhibition) .

- Control for batch variability : Re-synthesize the compound and validate purity before retesting .

Q. How can researchers elucidate metabolic pathways and detoxification mechanisms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.